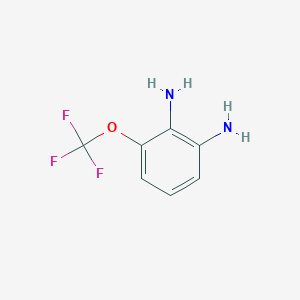

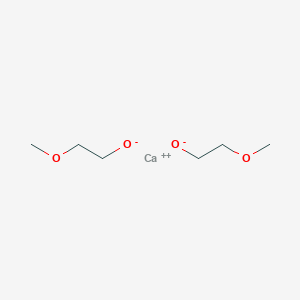

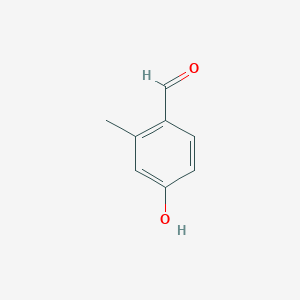

3-(Trifluoromethoxy)benzene-1,2-diamine

货号 B179473

CAS 编号:

113638-49-6

分子量: 192.14 g/mol

InChI 键: DGRRQMLGFKOEAE-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(Trifluoromethoxy)benzene-1,2-diamine is a fluorinated organic building block used in the preparation of agrochemical and pharmaceutical components .

Physical And Chemical Properties Analysis

3-(Trifluoromethoxy)benzene-1,2-diamine has a molecular weight of 192.14 . It is a liquid at room temperature and should be stored at 2-8°C .科学研究应用

3. Use in the Synthesis of Trifluoromethyl Ethers

- Application Summary: 3-(Trifluoromethoxy)benzene-1,2-diamine can be used in the synthesis of trifluoromethyl ethers. These compounds are gaining importance in both agrochemical research and pharmaceutical chemistry .

4. Use in the Synthesis of Bioactives

- Application Summary: 3-(Trifluoromethoxy)benzene-1,2-diamine is used in the synthesis of bioactives. The trifluoromethoxy group is becoming more and more important in life science-oriented research .

5. Use in the Synthesis of Fluorinated Compounds

- Application Summary: 3-(Trifluoromethoxy)benzene-1,2-diamine can be used in the synthesis of fluorinated compounds. Fluorine containing compounds are synthesized in pharmaceutical research on a routine basis and about 10% of all marketed pharmaceuticals contain a fluorine atom .

6. Use in the Synthesis of Pesticides

安全和危害

属性

IUPAC Name |

3-(trifluoromethoxy)benzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O/c8-7(9,10)13-5-3-1-2-4(11)6(5)12/h1-3H,11-12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRRQMLGFKOEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OC(F)(F)F)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Trifluoromethoxy)benzene-1,2-diamine | |

Synthesis routes and methods

Procedure details

3-Trifluoromethoxy-benzene-1,2-diamine was synthesized by dissolving 0.79 g of 2-nitro-6-trifluoromethoxy-phenylamine (J. Med. Chem. 1999, 42, 15, 2828-2843) in 20 mL EtOH, evacuating 3 times with N2 and adding 80 mg of 10 wt % Pd/C. The reaction mixture was stirred under a H2 atmosphere (balloon) for 5 h. Filtration over a pad of celite and washing with EtOH and EtOAc yielded after concentration in vacuo 0.55 g of 3-trifluoromethoxy-benzene-1,2-diamine as brown oil.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

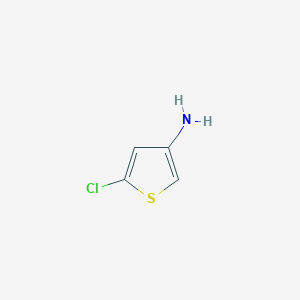

5-Chlorothiophen-3-amine

123403-75-8

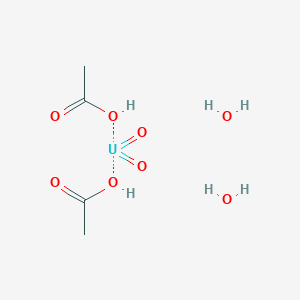

Uranium, bis(acetato)dioxo-, dihydrate

6159-44-0

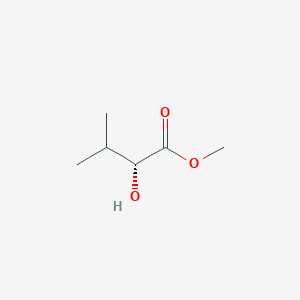

(R)-Methyl 2-hydroxy-3-methylbutanoate

90244-32-9

Calcium 2-methoxyethanolate

28099-67-4

![(5-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B179412.png)